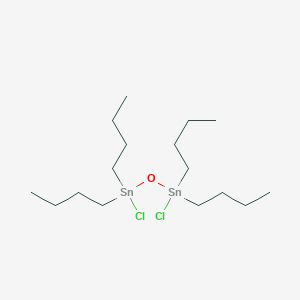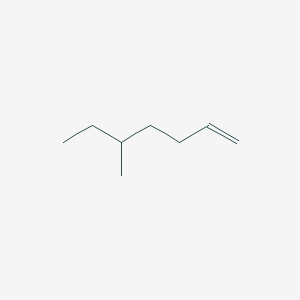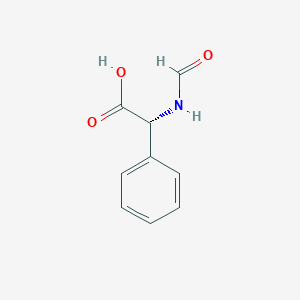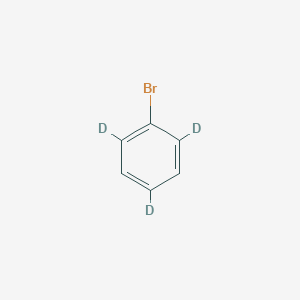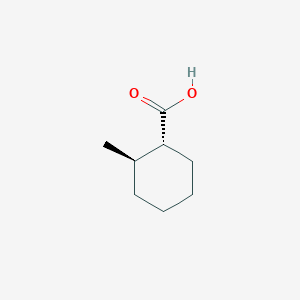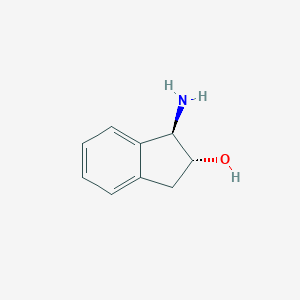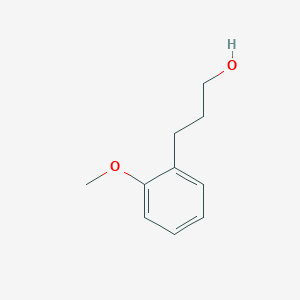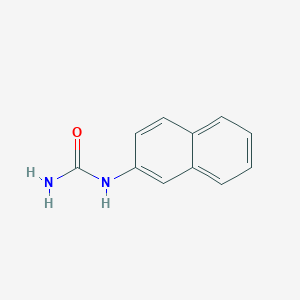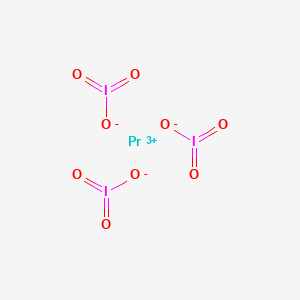
Praseodymium triiodate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium triiodate (Pr(IO3)3) is a rare earth metal compound that has gained attention in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in water and has a molecular weight of 685.62 g/mol. Praseodymium triiodate has been studied extensively for its potential applications in various fields such as catalysis, energy storage, and environmental remediation.
作用機序
The mechanism of action of Praseodymium triiodate in catalysis is still under investigation. However, it has been proposed that the compound acts as a Lewis acid catalyst, which facilitates the transfer of electrons in the reaction. In photocatalysis, Pr(IO3)3 absorbs light energy and generates electron-hole pairs, which react with the organic pollutants to degrade them into harmless products.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Pr(IO3)3. However, it has been reported that exposure to high concentrations of Praseodymium triiodate can cause irritation to the eyes, skin, and respiratory system. Therefore, it is essential to handle this compound with care.
実験室実験の利点と制限
Praseodymium triiodate has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized using simple methods. Additionally, Pr(IO3)3 is a highly efficient catalyst, which makes it an ideal choice for various reactions. However, the limitations of this compound include its high cost and limited availability.
将来の方向性
There are several potential future directions for research on Praseodymium triiodate. One area of interest is the development of new synthesis methods that can produce this compound in large quantities and at a lower cost. Another area of research is the investigation of the catalytic properties of Pr(IO3)3 for other reactions. Additionally, the potential use of Praseodymium triiodate in energy storage and environmental remediation is an exciting avenue for future research.
Conclusion
In conclusion, Praseodymium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It has been studied extensively for its potential applications in catalysis, energy storage, and environmental remediation. The compound can be synthesized through various methods, and its mechanism of action is still under investigation. While there is limited research on the biochemical and physiological effects of Pr(IO3)3, it is essential to handle this compound with care. There are several potential future directions for research on Praseodymium triiodate, including the development of new synthesis methods and investigation of its catalytic properties for other reactions.
合成法
Praseodymium triiodate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The most common method for synthesizing Pr(IO3)3 is by reacting praseodymium nitrate with potassium iodate in aqueous solution. The reaction is carried out under controlled conditions of temperature and pH to obtain a pure product.
科学的研究の応用
Praseodymium triiodate has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of Pr(IO3)3 is in catalysis. It has been found to be an efficient catalyst for the oxidation of alcohols and alkanes. Praseodymium triiodate has also been used as a photocatalyst for the degradation of organic pollutants in wastewater treatment.
特性
CAS番号 |
14945-15-4 |
|---|---|
製品名 |
Praseodymium triiodate |
分子式 |
I3O9Pr |
分子量 |
665.62 g/mol |
IUPAC名 |
praseodymium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChIキー |
CIFGBMZYGQOOKC-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |
正規SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |
その他のCAS番号 |
14945-15-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









